(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-((3-ethylpentan-3-yl)oxy)-4-oxobutanoic acid is a complex organic compound characterized by its unique structure, which includes a fluorenylmethoxycarbonyl group, an amino group, and a 4-oxobutanoic acid moiety. This compound is notable for its potential applications in medicinal chemistry and biochemistry due to its intricate arrangement of functional groups that may confer specific biological activities.
These reactions are essential for understanding the compound's reactivity in biological systems and synthetic applications.
Several synthetic routes can be employed to obtain (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-((3-ethylpentan-3-yl)oxy)-4-oxobutanoic acid:
These steps highlight the complexity involved in synthesizing such a compound, emphasizing the need for careful planning and execution in organic synthesis.
This comparison highlights the uniqueness of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-((3-ethylpentan-3-yl)oxy)-4-oxobutanoic acid due to its specific combination of functional groups and potential applications in medicinal chemistry.
Interaction studies are crucial for understanding how (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-((3-ethylpentan-3-yl)oxy)-4-oxobutanoic acid interacts with biological targets. Techniques such as:
These studies help elucidate the pharmacological profile of the compound and guide further development.
Several compounds share structural similarities with (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-((3-ethylpentan-3-yl)oxy)-4-oxobutanoic acid:
| Compound Name | Structural Features | Biological Activity |
XLogP3 5.1
Hydrogen Bond Acceptor Count 6
Hydrogen Bond Donor Count 2
Exact Mass 453.21513771 g/mol
Monoisotopic Mass 453.21513771 g/mol
Heavy Atom Count 33
Dates
Last modified: 01-05-2024
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